molecular formula C9H19N3O4 B8136986 tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate

tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate

Cat. No.: B8136986
M. Wt: 233.27 g/mol
InChI Key: AKZPPBPGCWBGMX-UHFFFAOYSA-N
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Description

tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate is a chemical compound with the molecular formula C9H20N2O3. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with 2-(2-aminoethylamino)ethanol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product after purification .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine. This property is particularly useful in the synthesis of complex organic molecules and peptides .

Biology

In biological research, the compound is used to modify biomolecules, such as proteins and nucleic acids. It can protect amine groups during chemical modifications, ensuring that the biological activity of the molecule is preserved .

Medicine

In medicine, this compound is used in the synthesis of pharmaceutical compounds. Its stability and ease of removal make it an ideal protecting group for drug development, allowing for the creation of complex drug molecules with high specificity .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility and stability make it a valuable component in various manufacturing processes, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions, allowing for selective modifications of other functional groups. The compound can be removed under mild acidic or basic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the additional ethoxy group.

    tert-Butyl N-(2-oxiranylmethyl)carbamate: Contains an oxirane ring instead of the ethoxy group.

    tert-Butyl N-(2-bromoethyl)carbamate: Contains a bromoethyl group instead of the ethoxy group[][11].

Uniqueness

tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate is unique due to its combination of stability, ease of removal, and versatility in protecting amine groups. The presence of the ethoxy group enhances its solubility and reactivity, making it a preferred choice in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl N-[2-(2-aminoethylamino)-2-oxoethoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4/c1-9(2,3)16-8(14)12-15-6-7(13)11-5-4-10/h4-6,10H2,1-3H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZPPBPGCWBGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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